molecular formula C8H9ClN2 B12954131 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B12954131
M. Wt: 168.62 g/mol
InChI Key: DAFXCMGTIVYFMQ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound featuring a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the chloromethylation of a pyrrolo[3,4-c]pyridine precursor. One common method includes the reaction of pyrrolo[3,4-c]pyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrolo[3,4-c]pyridines with various functional groups.

    Oxidation: Pyrrolo[3,4-c]pyridine N-oxides.

    Reduction: Amino derivatives of pyrrolo[3,4-c]pyridine.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

6-(chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

InChI

InChI=1S/C8H9ClN2/c9-2-8-1-6-3-10-4-7(6)5-11-8/h1,5,10H,2-4H2

InChI Key

DAFXCMGTIVYFMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2CN1)CCl

Origin of Product

United States

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